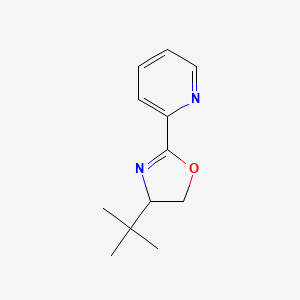

2-(2-吡啶基)-4-叔丁基-2-恶唑啉

描述

Pyridine derivatives are a common structural motif in natural products and have found applications in diverse fields, from functional materials (photovoltaics, ligands, dyes), to agrochemistry and medicinal chemistry . The pyridine core ranks second out of the most used heterocycles in medicinal compounds .

Molecular Structure Analysis

The molecular structure of pyridine derivatives can be quite complex. Pyridine rings are prominent amongst these motifs . The exact structure would depend on the specific derivative .

Chemical Reactions Analysis

In transition-metal-catalysed coupling chemistry, the use of 2-pyridyl derivatives as nucleophilic coupling partners has proved notoriously difficult in traditional cross-coupling reactions .

Physical And Chemical Properties Analysis

Pyridines can act as weak bases or acids, with possible strength highly dependent on the nature of their substituent groups . The other three positions in the ring permit structural variants starting from the appropriate precursors or using post-functionalization reactions once the pyrazole ring is formed .

科学研究应用

催化和化学反应

2-(2-吡啶基)-4-叔丁基-2-恶唑啉衍生物在催化和化学反应领域得到了广泛应用。例如,合成了一种新型的含吡啶恶唑啉的聚合物,并将其与 Cu(OTf)2 结合用于催化 Diels-Alder 反应。由于聚合物主链提供了催化活性位点周围受限的环境,这种聚合物催化剂表现出比其低分子量对应物更高的反应速率和对映选择性。聚合物配合物经证实可以多次循环利用,反应活性和对映选择性仅略有下降 (Wang et al., 2015).

金属络合物的形成

该化合物在形成金属络合物中发挥了重要作用,特别是与钯的络合物。例如,使用 Pd(OAc)2 对 2-叔丁基-4,4-二甲基-2-恶唑啉进行环钯化,生成二聚环钯化配合物。该配合物通过光谱法表征,证实了具有 (sp3)C-Pd 键的钯环的形成 (Stepanova et al., 2010)。此外,合成了取代的吡啶配位的 (S)-4-叔丁基-2-苯基-2-恶唑啉的 N,N-反式和 N,N-顺式环钯化配合物,并发现它们能有效催化 P S 农药的甲醇解,表现出不同的活性,具体取决于配位吡啶环的取代基 (Lu et al., 2009).

聚合物的合成和改性

2-(2-吡啶基)-4-叔丁基-2-恶唑啉及其衍生物已被用于聚合物的合成和改性。例如,合成了一种新型的含吡啶恶唑啉螺旋聚合物,并将其用作不对称 Diels-Alder 反应的催化剂配体。聚合物的链构象显著影响其催化性能,与先前报道的配合物相比,聚合物配合物在对映选择性和反应速率方面表现出显着的提高 (Wang et al., 2015).

医药和生物学应用

涉及 2-恶唑啉环单体的共聚物及其功能化均聚物的合成呈现出不同的医药和生物学应用。合成了用作螺旋聚合物的先驱物的旋光活性炔基-吡啶基-恶唑啉单体,发现这些聚合物在分子和/或离子识别中具有潜在应用。此外,含有吡啶基-恶唑啉单元的聚合物将用于金属络合,并探索可回收的催化剂 (Sakae et al., 2013).

作用机制

Target of Action

The tert-butyl group, a component of this compound, is known for its unique reactivity pattern and its implications in various biosynthetic and biodegradation pathways .

Mode of Action

The tert-butyl group, which is part of this compound, is known for its unique reactivity pattern in chemical transformations . This suggests that the compound may interact with its targets through unique chemical transformations.

Biochemical Pathways

The tert-butyl group is known to be involved in various biosynthetic and biodegradation pathways . This suggests that the compound could potentially influence these pathways.

Result of Action

Given the known reactivity of the tert-butyl group , it can be inferred that the compound may induce unique chemical transformations at the molecular level, potentially leading to various cellular effects.

安全和危害

未来方向

属性

IUPAC Name |

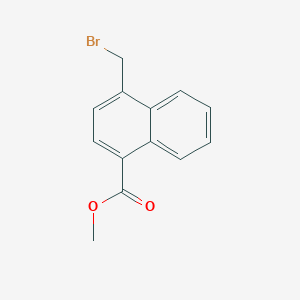

4-tert-butyl-2-pyridin-2-yl-4,5-dihydro-1,3-oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O/c1-12(2,3)10-8-15-11(14-10)9-6-4-5-7-13-9/h4-7,10H,8H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDOAIDZRVWJBEG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1COC(=N1)C2=CC=CC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(tert-Butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(5-sulfanyl-1,3,4-oxadiazol-2-yl)-1-[3-(trifluoromethyl)benzyl]-2(1H)-pyridinone](/img/structure/B3118796.png)

![N-allyl-2-[(1-benzyl-6-oxo-1,6-dihydro-3-pyridinyl)carbonyl]-1-hydrazinecarbothioamide](/img/structure/B3118802.png)

![N-allyl-2-[(1-benzyl-2-oxo-1,2-dihydro-3-pyridinyl)carbonyl]-1-hydrazinecarbothioamide](/img/structure/B3118808.png)